6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine
Description
Properties
Molecular Formula |
C8H9N5 |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
6-(1-methylimidazol-2-yl)pyridazin-3-amine |
InChI |
InChI=1S/C8H9N5/c1-13-5-4-10-8(13)6-2-3-7(9)12-11-6/h2-5H,1H3,(H2,9,12) |
InChI Key |
VHSYGWIQDOKICA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C2=NN=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-nitropyridazine with 1-methylimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine is a heterocyclic compound featuring a unique combination of imidazole and pyridazine rings. This structural configuration contributes to diverse biological activities, making it of interest in medicinal chemistry and pharmacology.
Scientific Research Applications
Biological Activity
- Antimicrobial Properties The compound has been explored for its antimicrobial potential, demonstrating activity against various bacterial strains. Current investigations are focused on the exact mechanisms, which may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anti-inflammatory Effects Research indicates that this compound may have anti-inflammatory properties, potentially modulating cytokine release and immune response pathways.
- Case Studies A notable case study evaluated this compound against acute myeloid leukemia (AML). In vitro studies showed it effectively induced apoptosis in AML cells with specific FLT3 mutations, suggesting its potential as a targeted therapy for this malignancy.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(1H-imidazol-2-ylmethyl)pyridin-3-amine | Contains imidazole and pyridine rings | Different nitrogen positioning affects reactivity |
| N-(1H-imidazol-2-ylmethyl)pyridin-4-amines | Similar structure but different substitution | Variation in biological activity due to position |
Mechanism of Action
The mechanism of action of 6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting cellular signaling pathways.
Comparison with Similar Compounds
Critical Analysis of Structural Modifications
- Imidazole vs. Pyrazole : Imidazole’s dual hydrogen-bonding capacity may enhance target engagement compared to pyrazole, which offers fewer interaction sites .
- Core Structure: Pyridazine analogs prioritize planar π-π interactions, while thienopyridine systems introduce steric bulk and electronic heterogeneity .
- Substituent Effects : Fluorinated groups optimize pharmacokinetics, whereas sulfinyl moieties (e.g., in 12i) may influence redox stability .
Biological Activity
6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine is a heterocyclic compound notable for its unique combination of imidazole and pyridazine rings. This structural configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The molecular formula of 6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine is C₈H₉N₅, with a molar mass of 175.19 g/mol. The compound features a pyridazine ring substituted at the 3-position with an amine group and at the 6-position with a 1-methyl-1H-imidazole moiety. This unique arrangement enhances its reactivity and interaction with biological targets.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. It has been noted for:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various cellular processes, potentially affecting pathways like apoptosis and cell proliferation.
- Receptor Modulation : It can bind to G-protein coupled receptors (GPCRs), influencing signaling pathways critical for cellular responses.
Biological Activities
Research indicates several promising biological activities associated with 6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine:
Anticancer Activity
Several studies have highlighted the compound's potential as an anticancer agent:
- Inhibition of Cancer Cell Lines : It has demonstrated significant inhibitory effects on various leukemia cell lines driven by FLT3 mutations, showing pro-apoptotic effects through inhibition of the FLT3 and BCR-ABL pathways .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| FLT3-ITD | 14.1 | FLT3 Inhibition |
| BCR-ABL | 15.3 | BCR-ABL Inhibition |
Antimicrobial Properties
The compound has also been explored for its antimicrobial potential, showing activity against various bacterial strains. The exact mechanisms are under investigation, but they may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects
Research suggests that 6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine may possess anti-inflammatory properties, potentially modulating cytokine release and immune response pathways .
Case Studies
A notable case study involved the evaluation of this compound against acute myeloid leukemia (AML). In vitro studies revealed that it effectively induced apoptosis in AML cells with specific FLT3 mutations, suggesting its potential as a targeted therapy for this malignancy .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine, a comparison with structurally similar compounds is beneficial.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(1H-imidazol-2-ylmethyl)pyridin-3-amine | Contains imidazole and pyridine rings | Different nitrogen positioning affects reactivity |
| N-(1H-imidazol-2-ylmethyl)pyridin-4-amines | Similar structure but different substitution | Variation in biological activity due to position |
This comparative analysis highlights the specific arrangement and interaction potential of 6-(1-methyl-1H-imidazol-2-y)pyridazin–3–amine, influencing both its reactivity and biological activity compared to other similar compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions. For example, coupling pyridazine derivatives with substituted imidazoles under controlled temperatures (e.g., 60–80°C) in polar aprotic solvents like DMF or DMSO. Catalysts such as Pd(PPh₃)₄ or CuI may be used for cross-coupling reactions . Optimization includes varying solvent polarity, catalyst loading, and reaction time. Purity is assessed via HPLC (≥98% purity threshold), as seen in similar imidazole-pyridazine syntheses .
| Key Parameters | Typical Conditions |
|---|---|
| Solvent | DMF, DMSO |
| Catalyst | Pd(PPh₃)₄, CuI |
| Temperature | 60–80°C |
| Purity Analysis | HPLC (≥98%) |
Q. How is structural characterization performed for this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms connectivity, with imidazole protons appearing as singlets (δ 7.5–8.0 ppm) and pyridazine NH₂ groups as broad signals (δ 5.5–6.5 ppm). Mass spectrometry (ESI-MS) provides molecular weight validation (e.g., [M+H]⁺ ion). IR spectroscopy identifies functional groups like NH₂ (stretch ~3400 cm⁻¹) .
Q. What strategies are used to improve solubility and stability during storage?
- Methodological Answer : Salt formation (e.g., hydrochloride salts) enhances solubility in aqueous buffers . Lyophilization is employed for long-term stability. Solubility is tested in DMSO (≥50 mM stock solutions) and PBS (pH 7.4) .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., kinases), prioritizing derivatives with strong binding affinities (ΔG < −8 kcal/mol). Reaction path searches using quantum chemical calculations (Gaussian 16) identify energetically favorable pathways .
| Computational Tool | Application |
|---|---|
| Gaussian 16 | Reaction path optimization |
| AutoDock Vina | Target-ligand interaction screening |
Q. How are contradictions in spectroscopic data resolved across studies?
- Methodological Answer : Discrepancies in NMR shifts (e.g., NH₂ proton resonance) may arise from solvent effects (DMSO-d₆ vs. CDCl₃) or pH variations. Cross-validation with high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) clarifies structural assignments. For example, NH₂ groups in DMSO-d₆ show downfield shifts due to hydrogen bonding .
Q. What experimental designs address low yields in imidazole-pyridazine coupling reactions?
- Methodological Answer : Design of Experiments (DoE) screens variables (catalyst, solvent, temperature) to identify critical factors. For example, a 3² factorial design revealed that increasing Pd catalyst loading from 5% to 10% improved yields from 45% to 84% in analogous reactions . Kinetic studies (e.g., in situ IR monitoring) detect intermediate formation and optimize reaction times .
Data Analysis and Interpretation
Q. How are bioactivity assays structured to evaluate kinase inhibition potential?
- Methodological Answer : Competitive binding assays (e.g., ADP-Glo™ Kinase Assay) measure IC₅₀ values against kinase targets (e.g., JAK2). Dose-response curves (10 nM–100 μM) are analyzed using GraphPad Prism. Counter-screening against unrelated kinases (e.g., EGFR) ensures selectivity .
Q. What statistical methods validate reproducibility in synthetic protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
